molecular formula C8H9N3 B13699124 2,6-Dimethylimidazo[1,2-a]pyrazine

2,6-Dimethylimidazo[1,2-a]pyrazine

Cat. No.: B13699124
M. Wt: 147.18 g/mol
InChI Key: QAMMHDHFQIKPNQ-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry and material science. The imidazo[1,2-a]pyrazine scaffold is characterized by a fused bicyclic system, which imparts significant stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to improve the reaction rate and selectivity. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine derivatives

Uniqueness

2,6-Dimethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, the presence of two methyl groups at positions 2 and 6 enhances its stability and reactivity, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-4-11-5-7(2)10-8(11)3-9-6/h3-5H,1-2H3

InChI Key

QAMMHDHFQIKPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=N1)C

Origin of Product

United States

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